![molecular formula C20H21N5O3 B2882338 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876669-73-7](/img/no-structure.png)

6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and MS. These techniques provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of its functional groups. These might include properties like boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

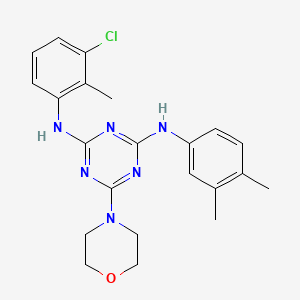

Synthesis and Chemical Properties

- Mesoionic Imidazo[1,2-c]-pyrimidine-2,7-diones Synthesis : Analogous compounds to purine-2,8-dione, such as mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, were synthesized from 4-amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982).

Pharmacological Studies

- Imidazo[2,1-f]purine-2,4-dione Derivatives Synthesis and Evaluation : A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potent 5-HT(1A) receptor ligands. Preliminary studies indicated potential anxiolytic-like and antidepressant activities in these compounds (Zagórska et al., 2009).

Structure-Activity Relationships

- Novel Arylpiperazinylalkyl Purine Derivatives : A series of arylpiperazinylalkyl purine derivatives were synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus generally had higher affinity values than corresponding purine-2,4,8-trione compounds, indicating a spectrum of receptor activities based on structural variations (Zagórska et al., 2015).

Biological Activity Studies

- Antiviral and Antihypertensive Activities of 7,8-Polymethylenepurine Derivatives : The synthesis of 7,8-polymethylenepurine derivatives revealed their potential as precursors for compounds with antiviral and antihypertensive activities (Nilov et al., 1995).

- Receptor Affinity and Inhibitory Potencies : Octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines were evaluated for serotonin and dopamine receptors and phosphodiesterases - PDE4B1 and PDE10A. The structural features responsible for receptor and enzyme activity were identified (Zagórska et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione' involves the condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde followed by the reaction of the resulting imine with 2-oxopropylamine. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,7-dimethylpurine-6(1H)-one", "2-ethylbenzaldehyde", "2-oxopropylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,7-dimethylpurine-6(1H)-one with 2-ethylbenzaldehyde in the presence of a suitable catalyst to form the imine intermediate.", "Step 2: Reaction of the imine intermediate with 2-oxopropylamine to form the corresponding imine.", "Step 3: Cyclization of the imine intermediate to form the final product, 6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione." ] } | |

CAS-Nummer |

876669-73-7 |

Molekularformel |

C20H21N5O3 |

Molekulargewicht |

379.42 |

IUPAC-Name |

6-(2-ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C20H21N5O3/c1-5-14-8-6-7-9-15(14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3 |

InChI-Schlüssel |

STVYVDHKFUAVAQ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(4-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2882257.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide](/img/structure/B2882263.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882265.png)

![N-(5-chloro-2-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2882268.png)

![N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2882273.png)

![N-(3,5-dimethylphenyl)-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2882274.png)